SAR405838

Catalog No.
S535399
CAS No.
1303607-60-4
M.F
C29H34Cl2FN3O3
M. Wt
562.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SAR405838

CAS Number

1303607-60-4

Product Name

SAR405838

IUPAC Name

(2'R,3R,3'S,5'S)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide

Molecular Formula

C29H34Cl2FN3O3

Molecular Weight

562.5 g/mol

InChI

InChI=1S/C29H34Cl2FN3O3/c1-28(2,3)14-22-29(19-12-7-15(30)13-21(19)34-27(29)38)23(18-5-4-6-20(31)24(18)32)25(35-22)26(37)33-16-8-10-17(36)11-9-16/h4-7,12-13,16-17,22-23,25,35-36H,8-11,14H2,1-3H3,(H,33,37)(H,34,38)/t16?,17?,22-,23-,25+,29+/m0/s1

InChI Key

IDKAKZRYYDCJDU-AEPXTFJPSA-N

SMILES

CC(C)(C)CC1C2(C(C(N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O

Solubility

Soluble in DMSO

Synonyms

MI773; MI-773; MI 773; MI-77301; MI 77301; MI77301; SAR405838; SAR-405838; SAR 405838;

Canonical SMILES

CC(C)(C)CC1C2(C(C(N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O

Isomeric SMILES

CC(C)(C)C[C@H]1[C@@]2([C@H]([C@@H](N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O

Description

The exact mass of the compound (2'S,3R,4'S,5'R)-6-Chloro-4'-(3-chloro-2-fluorophenyl)-2'-(2,2-dimethylpropyl)-N-(trans-4-hydroxycyclohexyl)-2-oxo-1,2-dihydrospiro(indole-3,3'-pyrrolidine)-5'-carboxamide is 561.1961 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • MDM2-p53 Interaction: MDM2 (Murine Double Minute 2) is a protein that naturally regulates p53, a tumor suppressor. MDM2 binds to p53 and targets it for degradation, preventing p53 from activating genes involved in cell cycle arrest and apoptosis (programmed cell death) . SAR405838 acts as a competitive inhibitor, binding to the p53-binding pocket on MDM2 and preventing MDM2 from interacting with p53. This allows p53 to function normally and suppress tumor growth .

Preclinical Studies of SAR405838

Several studies have demonstrated the effectiveness of SAR405838 in inhibiting tumor growth in preclinical models.

  • In vitro studies

    SAR405838 has been shown to induce cell death and inhibit proliferation in various cancer cell lines, including those derived from colon, lung, and breast cancers .

  • In vivo studies

    SAR405838 has shown efficacy in reducing tumor burden and improving survival in animal models of cancer, including xenograft models where human cancer cells are implanted into mice .

SAR405838 is a novel small molecule that functions as an inhibitor of the human double minute 2 protein, commonly referred to as MDM2. This compound is designed to disrupt the interaction between MDM2 and the tumor suppressor protein p53, thereby reactivating p53's tumor-suppressive functions. By inhibiting MDM2, SAR405838 promotes p53 stabilization and activation, leading to cell cycle arrest and apoptosis in cancer cells. Its chemical structure is characterized as (S,3′R,4'S,5'R)-6-chloro-4'-(3-chloro-2-fluoro-phenyl)-2'-(2,2-dimethyl-propyl)-2-oxo-1,2-dihydro-spiro(indole-3,3′-pyrrolidine)-5'carboxylic acid (trans-4-hydroxy-cyclohexyl)-amide .

SAR405838 acts as an inhibitor of the MDM2-p53 protein-protein interaction []. MDM2 is a negative regulator of the p53 tumor suppressor protein. By binding to MDM2, SAR405838 prevents it from targeting p53 for degradation, thereby allowing p53 to activate genes involved in cell cycle arrest and apoptosis (programmed cell death) in cancer cells [].

The primary reaction mechanism of SAR405838 involves the inhibition of the MDM2-p53 interaction. When SAR405838 binds to MDM2, it prevents MDM2 from ubiquitinating p53, which normally leads to p53 degradation. This stabilization of p53 allows it to accumulate in the nucleus and activate its target genes involved in cell cycle regulation and apoptosis. The resulting biological effects include:

  • Cell Cycle Arrest: Induction of cell cycle arrest at the G1 phase.
  • Apoptosis: Activation of apoptotic pathways through upregulation of pro-apoptotic factors .

SAR405838 has demonstrated significant biological activity in various preclinical and clinical studies. In vitro studies have shown that it effectively induces apoptosis in cancer cell lines with wild-type p53 by activating p53-dependent pathways. In vivo studies have reported tumor regression in models of solid tumors, including liposarcoma and other malignancies . Notably, SAR405838 has been evaluated in clinical trials, where it exhibited a manageable safety profile and preliminary antitumor activity .

  • Formation of Key Intermediates: Utilizing various coupling reactions to construct the spirocyclic framework.
  • Functionalization: Introduction of halogen and amino groups to achieve the desired pharmacophore.
  • Final Modifications: Completing the molecule through careful purification processes such as crystallization or chromatography .

SAR405838 is primarily being investigated for its potential application in oncology, particularly for treating tumors that express wild-type p53. Its main applications include:

  • Treatment of Solid Tumors: Including liposarcoma and melanoma.
  • Combination Therapies: It is being studied in combination with other agents like pimasertib to enhance therapeutic efficacy .
  • Potential for Brain Tumors: Although not yet clinically tested for brain tumors, its mechanism targeting MDM2-p53 interactions suggests potential utility in treating glioblastoma and other brain malignancies .

Interaction studies have shown that SAR405838 is a substrate for P-glycoprotein, which limits its distribution across the blood-brain barrier. Co-administration with P-glycoprotein inhibitors has been suggested to enhance brain exposure to SAR405838 without affecting systemic levels . Furthermore, pharmacokinetic assessments indicate that SAR405838 maintains a predictable pharmacokinetic profile when administered alone or in combination with other drugs .

Several compounds share structural or functional similarities with SAR405838, particularly those targeting the MDM2-p53 axis. A comparison with these compounds highlights SAR405838's unique properties:

Compound NameMechanism of ActionUnique Features
RG7112MDM2 antagonistFirst-in-class; clinical trials showed effectiveness against tumors with MDM2 amplification .
MI-773MDM2 inhibitorSimilar mechanism; used in combination with other therapies .
Nutlin-3MDM2 inhibitorKnown for its selectivity; less potent than SAR405838 in some contexts .
DS-3032MDM2 antagonistTargeting similar pathways but with different pharmacokinetic properties .

SAR405838 stands out due to its optimized binding affinity for MDM2 and its ability to induce robust biological responses in preclinical models.

SAR405838, also known as MI-77301, is a spiro-oxindole derivative with the molecular formula $$ \text{C}{29}\text{H}{34}\text{Cl}{2}\text{FN}{3}\text{O}_{3} $$ and a molecular weight of 562.5 g/mol. Its structure features a spiro[3H-indole-3,3′-pyrrolidine] core, which adopts a rigid polycyclic conformation critical for binding to the MDM2 protein. Key structural elements include:

  • A 2-fluoro-3-chlorophenyl group at the 4′-position, contributing to hydrophobic interactions with MDM2.
  • A 2,2-dimethylpropyl substituent at the 2′-position, enhancing steric stabilization.
  • A trans-4-hydroxycyclohexyl carboxamide group at the 5′-position, which improves solubility and pharmacokinetic properties.

The co-crystal structure of SAR405838 bound to MDM2 (PDB: 4JRG) reveals interactions with residues Val14, Thr16, and His96, including π-π stacking and hydrogen bonding. These interactions confer a binding affinity ($$ K_i $$) of 0.88 nM, making it 10-fold more potent than earlier analogs like MI-219.

Table 1: Physicochemical Properties of SAR405838

PropertyValueSource
Molecular Weight562.5 g/mol
Solubility (DMSO)100 mg/mL (177.78 mM)
Density (predicted)1.36 ± 0.1 g/cm³
Boiling Point (predicted)732.1 ± 60.0 °C
LogP (predicted)4.2
pKa (predicted)12.03 ± 0.70

Synthetic Pathways and Optimization

The synthesis of SAR405838 employs a multi-step strategy focusing on stereochemical control and scalability. Key steps include:

Three-Component 1,3-Dipolar Cycloaddition

A reaction between an oxindole derivative, cyclopropanecarboxaldehyde, and a nitrile oxide generates the spiro-oxindole core. This step establishes four stereocenters with >95% enantiomeric excess.

Davis–Beirut Reaction

A late-stage intramolecular cyclization forms the fused indazole ring, rigidifying the structure and preventing epimerization.

Final Functionalization

The trans-4-hydroxycyclohexyl group is introduced via carboxamide coupling, followed by purification using chiral chromatography to isolate the desired (2′S,3R,4′S,5′R)-diastereomer.

Optimization Efforts:

  • Halogen Substitution: Replacing bromine with chlorine at the 6-position improved metabolic stability.
  • Stereochemical Refinement: The (2′S,3R,4′S,5′R)-configuration was selected for optimal MDM2 binding, as confirmed by X-ray crystallography.
  • Process Chemistry: Scaling to multi-gram quantities required optimizing reaction temperatures (0–25°C) and solvent systems (acetonitrile/water).

Table 2: Key Intermediates in SAR405838 Synthesis

IntermediateRoleYield (%)Purity (%)
Spiro-oxindole coreEstablishes stereochemistry85>95
Fused indazolePrevents epimerization7898
Carboxamide derivativeEnhances solubility9299

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

  • Conditions: ZORBAX Eclipse XDB-C18 column (4.6 × 50 mm), isocratic elution with 55% water (0.1% formic acid) and 45% acetonitrile.
  • Results: SAR405838 elutes at 1.95 minutes with >95% purity.

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)

  • Application: Quantifies SAR405838 in biological matrices (plasma, brain) with a linear range of 1–5,000 ng/mL.
  • Detection: MRM transitions at m/z 560 → 305.9 (SAR405838) and m/z 411.9 → 304.86 (internal standard).

Chiral Separation

  • Method: Preparative chiral chromatography (Chiralpak AD-H column) resolves enantiomers, achieving >99% enantiomeric excess for the active diastereomer.

X-ray Crystallography

  • Resolution: 2.1 Å structure (PDB: 4JRG) confirmed binding mode and stereochemical assignment.

Table 3: Analytical Techniques for SAR405838 Characterization

MethodPurposeKey Parameters
HPLCPurity assessmentRetention time: 1.95 min
LC-MS/MSQuantification in biological samplesLOD: 1 ng/mL
Chiral ChromatographyEnantiomer separationee >99%
X-ray CrystallographyStereochemical confirmationResolution: 2.1 Å

In Vitro Efficacy in Wild-Type p53 Cancer Cell Lines

Dose-Dependent p53 Stabilization and Target Gene Expression

SAR405838 demonstrates potent activity in stabilizing p53 protein and inducing the expression of p53 transcriptional targets in cancer cell lines harboring wild-type p53 [1] [2]. The compound mechanistically functions by occupying the p53-binding pocket in murine double minute 2 (MDM2), thereby blocking the p53-MDM2 protein-protein interaction and preventing MDM2-mediated p53 degradation [1] [2].

In the SJSA-1 osteosarcoma cell line, which harbors wild-type p53 and amplified MDM2 gene, SAR405838 induces dose-dependent upregulation of key p53 target genes with exceptional potency [1] [2]. The compound demonstrates effective concentration values (EC50) of 0.3-0.6 micromolar for MDM2, p21, and PUMA messenger ribonucleic acid (mRNA) induction [2]. Notably, SAR405838 exhibits no effect on p53 mRNA transcription, confirming its mechanism of action through protein stabilization rather than transcriptional activation [2].

The dose-response relationship for p53 target gene expression in SJSA-1 cells demonstrates a robust concentration-dependent effect. At 0.3 micromolar, SAR405838 induces 8-fold increase in MDM2 mRNA, 10-fold increase in p21 mRNA, and 7-fold increase in PUMA mRNA expression [2]. At higher concentrations of 1.0 micromolar, the compound achieves 15-fold, 20-fold, and 19-fold increases in MDM2, p21, and PUMA mRNA levels, respectively [2].

In HCT-116 colon cancer cells, which possess wild-type p53 but lack MDM2 gene amplification, SAR405838 similarly induces robust dose-dependent increases in MDM2 and p21 mRNA with EC50 values of 0.7 micromolar [2]. However, the compound demonstrates differential effects on PUMA expression, inducing only modest increases (approximately 3-fold at 1 and 3 micromolar) compared to the dramatic 19-fold induction observed in SJSA-1 cells [2].

The potency of SAR405838 significantly exceeds that of earlier generation MDM2 inhibitors. Comparative analyses demonstrate that SAR405838 is 5-10 times more potent than MI-219 and nutlin-3a in inducing p21 and MDM2 transcription across multiple cell lines [2]. This enhanced potency translates to superior cellular activity and therapeutic potential.

Cell Cycle Arrest and Apoptosis Induction Mechanisms

SAR405838 elicits distinct cellular responses in wild-type p53 cancer cell lines, with the predominant effect varying depending on cellular context and MDM2 gene amplification status [1] [2] [3]. The compound induces both cell cycle arrest and apoptosis through p53-dependent mechanisms, with different kinetics and intensity across various cancer cell line models.

In SJSA-1 osteosarcoma cells, SAR405838 demonstrates a biphasic response characterized by early-onset cell cycle arrest followed by delayed apoptosis induction [3]. The compound induces dose-dependent cell cycle arrest with cells accumulating in the G1/S phase within 24 hours of treatment [3]. This initial arrest is followed by robust apoptosis induction, with the cellular response transitioning from predominantly cytostatic to cytotoxic effects over time [3]. The maximum apoptotic response reaches 60-80% of cells at optimal concentrations [3].

The RS4;11 acute leukemia cell line exhibits a distinctly different response pattern, with SAR405838 primarily inducing time- and dose-dependent apoptosis rather than cell cycle arrest [3]. In this cellular context, the compound rapidly triggers apoptotic pathways, achieving maximum effects of 70-90% apoptotic cells within 24-48 hours of treatment [3]. The preferential induction of apoptosis over cell cycle arrest in RS4;11 cells correlates with the robust upregulation of pro-apoptotic PUMA expression [3].

In contrast, LNCaP prostate cancer and HCT-116 colon cancer cell lines demonstrate predominantly cytostatic responses to SAR405838 treatment [3]. Both cell lines exhibit effective cell cycle arrest at concentrations of 0.3 micromolar or higher following 24-hour treatment [3]. However, these cell lines show modest or minimal apoptosis induction, even at concentrations as high as 10 micromolar [3]. The maximum cytostatic effects in these cell lines range from 25-40% of cells [3].

The differential cellular responses correlate with the expression patterns of p53 target genes, particularly PUMA. Cell lines demonstrating robust PUMA upregulation, such as SJSA-1 and RS4;11, exhibit strong apoptotic responses, while those with modest PUMA induction, including LNCaP and HCT-116, primarily undergo cell cycle arrest [2] [3]. This relationship suggests that PUMA expression serves as a critical determinant of the cellular fate following SAR405838 treatment.

The specificity of SAR405838 for wild-type p53 cancer cells has been confirmed through genetic validation studies [2]. Using HCT-116 cells with intact p53 and their isogenic p53-deficient counterparts, researchers demonstrated that the cellular growth inhibitory activity of SAR405838 is strictly p53-dependent [2]. Similarly, stable knockdown of p53 in responsive cell lines abolishes the cellular effects of SAR405838, confirming the requirement for functional p53 in mediating the compound's activity [4].

In Vivo Antitumor Activity in Xenograft Models

Tumor Regression Kinetics in Osteosarcoma and Leukemia Models

SAR405838 demonstrates remarkable antitumor efficacy in xenograft models of osteosarcoma and leukemia, achieving complete tumor regression in multiple preclinical models [1] [2] [5]. The compound exhibits exceptional activity in the SJSA-1 osteosarcoma xenograft model, where a single oral dose of 200 milligrams per kilogram is sufficient to induce complete and durable tumor regression [1] [2] [5].

The SJSA-1 osteosarcoma xenograft model represents an optimal preclinical system for evaluating MDM2 inhibitors due to its wild-type p53 status and amplified MDM2 gene [1] [2]. In this model, SAR405838 demonstrates dose-dependent antitumor activity across a range of 10-200 milligrams per kilogram administered orally [2]. The single-dose regimen at 200 milligrams per kilogram achieves complete tumor regression within days of administration, with tumors becoming undetectable and remaining so for extended periods [2].

The kinetics of tumor regression in the SJSA-1 model are rapid and sustained. Following oral administration, tumor volumes begin decreasing within 24-48 hours, with complete regression typically achieved within one week of treatment [2]. The durability of response is particularly noteworthy, with complete responses maintained for the duration of observation periods extending several weeks beyond treatment [2].

In the RS4;11 acute leukemia xenograft model, SAR405838 similarly achieves complete tumor regression with daily dosing at 50 milligrams per kilogram [2] [5]. The acute leukemia model demonstrates rapid response kinetics, with significant tumor volume reductions observed within the first week of treatment [2]. The complete regression achieved in this model is maintained throughout the treatment period and extends into the post-treatment observation phase [2].

The antitumor activity in both osteosarcoma and leukemia models correlates directly with the induction of apoptosis in tumor tissue. Histological analyses of treated tumors reveal extensive apoptotic cell death, with cleaved caspase-3 and PARP serving as markers of the apoptotic response [2]. The intensity of apoptosis induction parallels the degree of tumor regression, supporting the mechanistic relationship between p53 activation and therapeutic efficacy [2].

Comparative studies with other MDM2 inhibitors demonstrate the superior efficacy of SAR405838. In head-to-head comparisons with MI-219 and nutlin-3a, SAR405838 consistently achieves greater tumor regression at lower doses and with shorter treatment durations [2]. This enhanced efficacy profile translates to improved therapeutic windows and reduced potential for dose-limiting toxicities [2].

Pharmacodynamic Biomarkers in Tumor Tissue

The pharmacodynamic effects of SAR405838 in tumor tissue provide crucial insights into the mechanism of action and optimal dosing strategies for clinical translation [1] [2] [6]. Comprehensive biomarker analyses in xenograft models demonstrate robust p53 pathway activation with characteristic temporal patterns of target gene expression and protein accumulation.

In SJSA-1 tumor tissue, SAR405838 induces dose-dependent and time-dependent upregulation of p53 target genes following oral administration [2]. Quantitative reverse transcription polymerase chain reaction (qRT-PCR) analysis reveals that p21 and PUMA mRNA levels increase dramatically within 6 hours of dosing, with 25-fold and 15-fold increases, respectively, at the 200 milligrams per kilogram dose [2]. MDM2 mRNA shows more moderate increases, reaching 8-fold elevation at 6 hours post-dosing [2].

The temporal kinetics of mRNA expression demonstrate sustained elevation of p53 target genes, with the duration of effect being dose-dependent [2]. At the 50 milligrams per kilogram dose, robust target gene induction persists for 24 hours, while the 200 milligrams per kilogram dose maintains elevated expression for 72 hours [2]. This extended duration of pharmacodynamic effect contributes to the superior antitumor activity observed at higher doses [2].

Protein-level analyses reveal complementary patterns of p53 pathway activation in tumor tissue [2]. Western blot analysis demonstrates dose-dependent increases in p53, MDM2, and p21 protein levels at both 6 and 24 hours post-dosing [2]. However, the kinetics of protein accumulation differ from mRNA expression, with peak protein levels observed at 6 hours and gradual decline by 24 hours [2]. Immunohistochemical staining confirms robust p53 protein upregulation at 3 and 6 hours post-treatment, with substantial diminution by 24 hours [2].

The apoptotic response in tumor tissue represents a delayed but critical pharmacodynamic endpoint [2]. Caspase-3 cleavage, a hallmark of apoptosis execution, is minimal at 6 hours post-dosing but becomes robust by 24 hours across all dose levels [2]. The temporal separation between p53 activation and apoptosis induction reflects the requirement for transcriptional activation of pro-apoptotic genes before cell death execution [2].

PUMA expression serves as a particularly important pharmacodynamic biomarker, with its upregulation correlating strongly with therapeutic efficacy [2] [7]. In responsive tumor models, SAR405838 induces dramatic PUMA upregulation, reaching 15-fold increases within 6 hours of dosing [2]. This robust PUMA induction is mechanistically linked to the strong apoptotic response and complete tumor regression observed in these models [2].

The pharmacodynamic biomarker profiles in tumor tissue demonstrate clear dose-response relationships that inform optimal dosing strategies [2]. The magnitude and duration of p53 target gene upregulation increase proportionally with dose, providing a rational basis for dose selection in clinical trials [2]. The temporal patterns of biomarker expression also inform optimal sampling times for pharmacodynamic assessments in clinical studies [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

561.1961255 g/mol

Monoisotopic Mass

561.1961255 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8570LZ3RCA

Dates

Last modified: 08-15-2023
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5: Hata AN, Rowley S, Archibald HL, Gomez-Caraballo M, Siddiqui FM, Ji F, Jung J, Light M, Lee JS, Debussche L, Sidhu S, Sadreyev RI, Watters J, Engelman JA. Synergistic activity and heterogeneous acquired resistance of combined MDM2 and MEK inhibition in KRAS mutant cancers. Oncogene. 2017 Nov 23;36(47):6581-6591. doi: 10.1038/onc.2017.258. Epub 2017 Aug 7. PubMed PMID: 28783173; PubMed Central PMCID: PMC5700857.
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7: Chen H, Luo D, Zhang L, Lin X, Luo Q, Yi H, Wang J, Yan X, Li B, Chen Y, Liu X, Zhang H, Liu S, Qiu M, Yang D, Jiang N. Restoration of p53 using the novel MDM2-p53 antagonist APG115 suppresses dedifferentiated papillary thyroid cancer cells. Oncotarget. 2017 Jun 27;8(26):43008-43022. doi: 10.18632/oncotarget.17398. PubMed PMID: 28498808; PubMed Central PMCID: PMC5522123.
8: de Jonge M, de Weger VA, Dickson MA, Langenberg M, Le Cesne A, Wagner AJ, Hsu K, Zheng W, Macé S, Tuffal G, Thomas K, Schellens JH. A phase I study of SAR405838, a novel human double minute 2 (HDM2) antagonist, in patients with solid tumours. Eur J Cancer. 2017 May;76:144-151. doi: 10.1016/j.ejca.2017.02.005. Epub 2017 Mar 17. PubMed PMID: 28324749.
9: Wang S, Zhao Y, Aguilar A, Bernard D, Yang CY. Targeting the MDM2-p53 Protein-Protein Interaction for New Cancer Therapy: Progress and Challenges. Cold Spring Harb Perspect Med. 2017 May 1;7(5). pii: a026245. doi: 10.1101/cshperspect.a026245. Review. PubMed PMID: 28270530.
10: Lu J, McEachern D, Li S, Ellis MJ, Wang S. Reactivation of p53 by MDM2 Inhibitor MI-77301 for the Treatment of Endocrine-Resistant Breast Cancer. Mol Cancer Ther. 2016 Dec;15(12):2887-2893. Epub 2016 Oct 7. PubMed PMID: 27765850; PubMed Central PMCID: PMC5367629.
11: Lu J, Guan S, Zhao Y, Yu Y, Wang Y, Shi Y, Mao X, Yang KL, Sun W, Xu X, Yi JS, Yang T, Yang J, Nuchtern JG. Novel MDM2 inhibitor SAR405838 (MI-773) induces p53-mediated apoptosis in neuroblastoma. Oncotarget. 2016 Dec 13;7(50):82757-82769. doi: 10.18632/oncotarget.12634. PubMed PMID: 27764791; PubMed Central PMCID: PMC5347730.
12: Jung J, Lee JS, Dickson MA, Schwartz GK, Le Cesne A, Varga A, Bahleda R, Wagner AJ, Choy E, de Jonge MJ, Light M, Rowley S, Macé S, Watters J. TP53 mutations emerge with HDM2 inhibitor SAR405838 treatment in de-differentiated liposarcoma. Nat Commun. 2016 Aug 31;7:12609. doi: 10.1038/ncomms12609. PubMed PMID: 27576846; PubMed Central PMCID: PMC5013668.
13: Mahfoudhi E, Lordier L, Marty C, Pan J, Roy A, Roy L, Rameau P, Abbes S, Debili N, Raslova H, Chang Y, Debussche L, Vainchenker W, Plo I. P53 activation inhibits all types of hematopoietic progenitors and all stages of megakaryopoiesis. Oncotarget. 2016 May 31;7(22):31980-92. doi: 10.18632/oncotarget.7881. PubMed PMID: 26959882; PubMed Central PMCID: PMC5077990.
14: Yu B, Zheng YC, Shi XJ, Qi PP, Liu HM. Natural Product-Derived Spirooxindole Fragments Serve as Privileged Substructures for Discovery of New Anticancer Agents. Anticancer Agents Med Chem. 2016;16(10):1315-24. Review. PubMed PMID: 26522954.
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16: Hoffman-Luca CG, Yang CY, Lu J, Ziazadeh D, McEachern D, Debussche L, Wang S. Significant Differences in the Development of Acquired Resistance to the MDM2 Inhibitor SAR405838 between In Vitro and In Vivo Drug Treatment. PLoS One. 2015 Jun 12;10(6):e0128807. doi: 10.1371/journal.pone.0128807. eCollection 2015. PubMed PMID: 26070072; PubMed Central PMCID: PMC4466389.
17: Hoffman-Luca CG, Ziazadeh D, McEachern D, Zhao Y, Sun W, Debussche L, Wang S. Elucidation of Acquired Resistance to Bcl-2 and MDM2 Inhibitors in Acute Leukemia In Vitro and In Vivo. Clin Cancer Res. 2015 Jun 1;21(11):2558-68. doi: 10.1158/1078-0432.CCR-14-2506. Epub 2015 Mar 9. PubMed PMID: 25754349; PubMed Central PMCID: PMC4957562.
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